

# Cross-Validation of Pyridyl Aniline Compounds: Bridging Computational Predictions with Experimental Realities

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## Compound of Interest

Compound Name: *4-(Pyridin-4-yl)aniline*

Cat. No.: *B084086*

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## For Immediate Publication

A comprehensive analysis of pyridyl aniline compounds, a promising class of molecules in drug discovery, reveals the critical importance of cross-validating computational predictions with robust experimental data. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental and computational findings, detailed methodologies for key assays, and a clear visualization of the cross-validation workflow, ensuring a more rational and efficient path to identifying viable drug candidates.

The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, recognized for its ability to form key interactions within the ATP-binding site of various kinases.<sup>[1]</sup> Computational methods, such as molecular docking, accelerate the initial screening process by predicting the binding affinity of these compounds to their target proteins. However, these *in silico* results must be rigorously tested through experimental validation to confirm their biological activity.

## Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize experimental inhibitory activities and computational binding predictions for a selection of pyridyl aniline derivatives against relevant kinase targets.

Table 1: Experimental Inhibitory Activity of Pyridyl Aniline Derivatives

Compound ID	Target Kinase	Assay Type	IC50 (nM)
Compound A	p38 $\alpha$ MAP Kinase	Biochemical Assay	81
Compound B	p38 $\alpha$ MAP Kinase	Biochemical Assay	38
Compound C	c-Met	Biochemical Assay	4.9
Compound D	DNA-PK	Biochemical Assay	4000
Compound E	DNA-PK	Biochemical Assay	<100 (Potent)

Note: IC50 values are compiled from various studies and are highly dependent on specific assay conditions. Direct comparisons should be made with caution.[\[2\]](#)

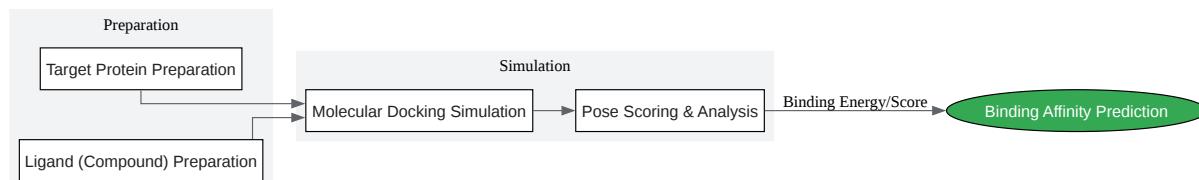
Table 2: Computational Binding Predictions for Pyridyl Aniline Derivatives

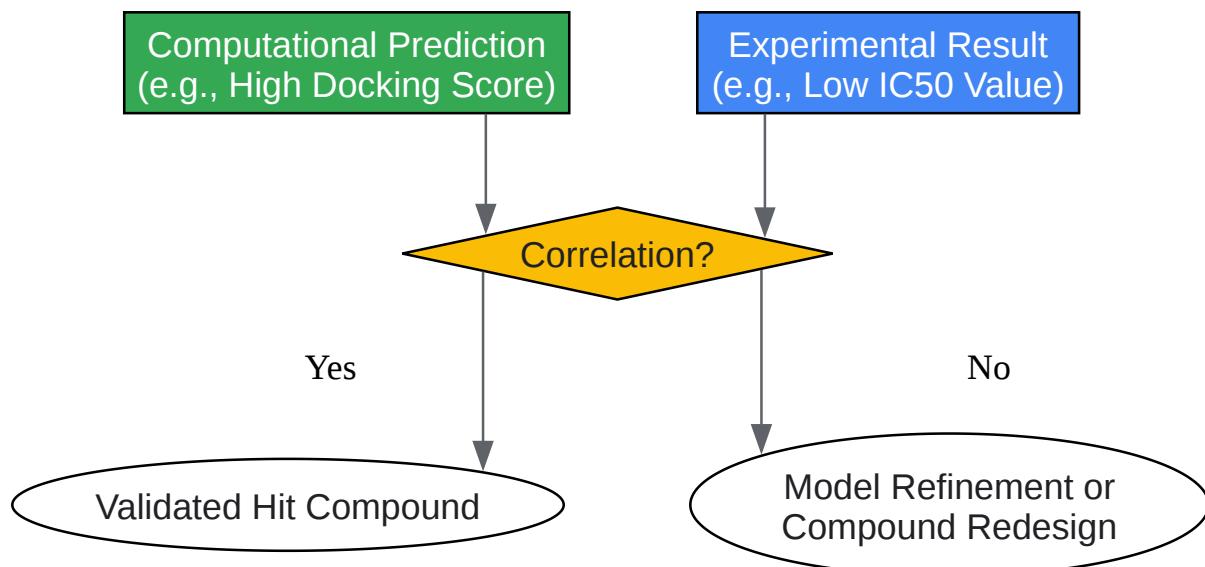
Compound ID	Target Kinase	Docking Software	Docking Score (kcal/mol)	Predicted Key Interactions
Compound A	p38 $\alpha$ MAP Kinase	Glide	-9.8	H-bond with hinge region
Compound B	p38 $\alpha$ MAP Kinase	Glide	-10.5	H-bond with hinge, hydrophobic interactions
Compound C	c-Met	AutoDock Vina	-8.9	H-bond with Met1160
Compound D	DNA-PK	MOE	-7.2	H-bond with catalytic loop
Compound E	DNA-PK	MOE	-9.1	H-bond with hinge, $\pi$ - $\pi$ stacking

Note: Docking scores are dependent on the software, scoring function, and protein preparation. Lower scores generally indicate a higher predicted binding affinity.

## Visualizing the Workflow and Logic

To elucidate the relationship between computational and experimental approaches, the following diagrams, generated using Graphviz, illustrate the typical workflows and the logic of cross-validation.





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## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Cross-Validation of Pyridyl Aniline Compounds: Bridging Computational Predictions with Experimental Realities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084086#cross-validation-of-experimental-and-computational-data-for-pyridyl-aniline-compounds>

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